Ramiprilat-d5 is a deuterated form of Ramiprilat, a potent angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This compound is characterized by the incorporation of deuterium isotopes, which enhance its stability and allow for more precise analytical studies. The molecular formula for Ramiprilat-d5 is with a molecular weight of approximately 393.49 g/mol .
Ramiprilat-d5 is classified as a stable isotope-labeled compound, primarily used in pharmaceutical research and analytical chemistry. It serves as an analytical standard for the quantification of Ramiprilat in biological samples and is essential for pharmacokinetic studies . The compound is synthesized from Ramipril, which itself is derived from natural sources or synthesized through various chemical processes.
The synthesis of Ramiprilat-d5 typically involves the deuteration of Ramipril, which can be achieved through several methods:
The synthesis process must ensure high purity (>95% HPLC) to be suitable for analytical applications .
Ramiprilat-d5 has a complex molecular structure characterized by multiple chiral centers. The structure can be represented by the following data:
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15+,16-,17+,18-/m0/s1/i2D,3D,4D,6D,7D
.The structural representation includes several functional groups such as carboxylic acids and amines that are pivotal for its biological activity.
Ramiprilat-d5 participates in various chemical reactions typical of ACE inhibitors:
These reactions are crucial for understanding its pharmacological properties and interactions within biological systems.
Ramiprilat-d5 functions primarily as an ACE inhibitor. Its mechanism involves:
The IC50 value for Ramiprilat-d5 is reported to be around 5 nM, indicating its potency as an ACE inhibitor .
Key physical and chemical properties of Ramiprilat-d5 include:
Property | Value |
---|---|
Molecular Weight | 393.49 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Flash Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for determining the compound's behavior in various environments and its suitability for different applications .
Ramiprilat-d5 is primarily utilized in scientific research settings for:
The unique properties of Ramiprilat-d5 make it an invaluable tool in pharmaceutical research and development.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5